![molecular formula C18H15N5O6S2 B587805 Necrosulfonamide-d4 CAS No. 1795144-22-7](/img/structure/B587805.png)
Necrosulfonamide-d4
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Overview
Description
Necrosulfonamide-d4 is a deuterium-labeled version of Necrosulfonamide . It is used as an internal standard for the quantification of necrosulfonamide by GC- or LC-MS . Necrosulfonamide is an inhibitor of necroptosis, apoptosis, and pyroptosis . It inhibits IL-8-induced increases in receptor-interacting serine/threonine kinase 1 (RIPK1), RIPK3, mixed lineage kinase domain-like protein (MLKL), caspase-3, and caspase-8 levels, as well as IL-8-induced necroptosis and apoptosis in isolated human nucleus pulposus cells .
Molecular Structure Analysis
The molecular formula of Necrosulfonamide-d4 is C18H11D4N5O6S2 . The molecular weight is 465.5 . The InChi Code is InChI=1S/C18H15N5O6S2/c1-29-18-17 (19-10-11-20-18)22-31 (27,28)14-6-2-12 (3-7-14)21-15 (24)8-4-13-5-9-16 (30-13)23 (25)26/h2-11H,1H3, (H,19,22) (H,21,24)/i2D,3D,6D,7D .
Chemical Reactions Analysis
Necrosulfonamide-d4 is a potent small molecule inhibitor for necroptosis, induced by a combination of TNF-a, Smac mimetic, and z-VAD-fmk (T/S/Z) . It selectively targets the Mixed Lineage Kinase Domain-like Protein (MLKL) to block the necrosome formation .
Physical And Chemical Properties Analysis
Necrosulfonamide-d4 is a solid substance . It is slightly soluble in DMSO and Methanol .
Mechanism of Action
Necrosulfonamide-d4 acts by selectively targeting the mixed lineage kinase domain-like protein (MLKL) . It prevents MLKL-RIP1-RIP3 necrosome complex from interacting with its downstream effectors . It inhibits IL-8-induced increases in receptor-interacting serine/threonine kinase 1 (RIPK1), RIPK3, mixed lineage kinase domain-like protein (MLKL), caspase-3, and caspase-8 levels, as well as IL-8-induced necroptosis and apoptosis in isolated human nucleus pulposus cells .
Safety and Hazards
Future Directions
Necrosulfonamide-d4, as a necroptosis inhibitor, has potential therapeutic applications in various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant diseases . Future studies may provide more options for targeting RIPK1 in necroptosis, such as inhibiting posttranslational modifications (for example, phosphorylation), disrupting protein‒protein interactions, or promoting its degradation by using proteolysis-targeting chimeric technology (PROTAC) .
properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-N-[2,3,5,6-tetradeuterio-4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+/i2D,3D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPHVLYVGMZMZ-GTQWLDGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])[2H])[2H])S(=O)(=O)NC3=NC=CN=C3OC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrosulfonamide-d4 |
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